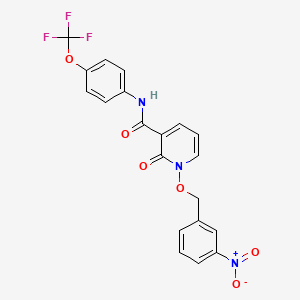![molecular formula C19H20N3O6P B11413295 Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413295.png)
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound with a unique structure that includes a nitrophenyl group, an oxazole ring, and a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as nitrobenzene derivatives, phosphonate esters, and amines under specific reaction conditions like controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction outcomes .
Major Products
Major products formed from these reactions include various substituted oxazoles, nitro derivatives, and amino derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazole derivatives and phosphonate esters, such as:
- 2,5-Dimethyl-4-(3-nitrophenyl)pyridine
- Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate .
Uniqueness
Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H20N3O6P |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
4-dimethoxyphosphoryl-2-(3-nitrophenyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20N3O6P/c1-26-29(25,27-2)19-18(20-12-11-14-7-4-3-5-8-14)28-17(21-19)15-9-6-10-16(13-15)22(23)24/h3-10,13,20H,11-12H2,1-2H3 |
InChI-Schlüssel |
KTGVCMYORCDZCG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



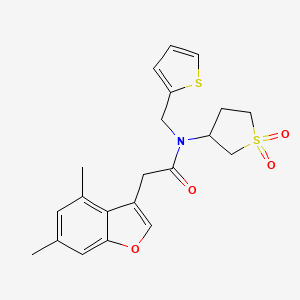
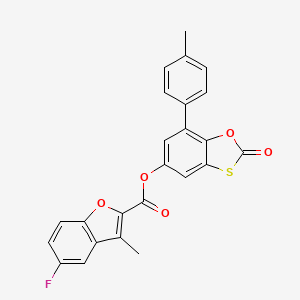
![4-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11413244.png)
![3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11413252.png)

![7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413261.png)
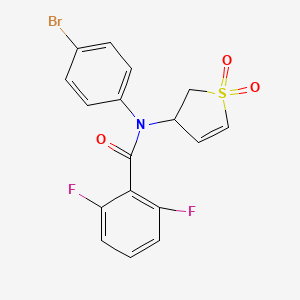
![Diethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11413270.png)
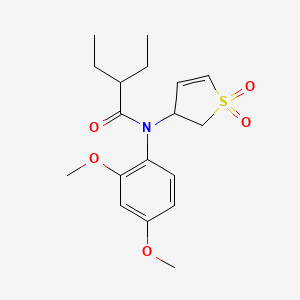
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413281.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B11413283.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413291.png)
